2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Physicochemical characterization Purification method development Thermal safety assessment

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione (CAS 60725-62-4) is a heterocyclic compound belonging to the 2-aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione class, characterized by a fused imidazole-pyridine ring system bearing a 3-fluorophenyl substituent at the N-2 position. The compound has a molecular formula of C₁₃H₁₃FN₂O₂, molecular weight of 248.25 g/mol, predicted density of 1.37 g/cm³, boiling point of 359.9 °C at 760 mmHg, flash point of 171.5 °C, and a predicted LogP of 2.15.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
CAS No. 60725-62-4
Cat. No. B15216845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
CAS60725-62-4
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F
InChIInChI=1S/C13H13FN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2
InChIKeyYVCJMNSBDCPIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione (CAS 60725-62-4): Core Physicochemical and Regulatory Class Profile for Procurement Evaluation


2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione (CAS 60725-62-4) is a heterocyclic compound belonging to the 2-aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione class, characterized by a fused imidazole-pyridine ring system bearing a 3-fluorophenyl substituent at the N-2 position . The compound has a molecular formula of C₁₃H₁₃FN₂O₂, molecular weight of 248.25 g/mol, predicted density of 1.37 g/cm³, boiling point of 359.9 °C at 760 mmHg, flash point of 171.5 °C, and a predicted LogP of 2.15 . This scaffold is documented in the patent literature as possessing herbicidal activity through pre- and post-emergence mechanisms, with the 2-aryl substitution pattern being a critical determinant of potency and crop selectivity [1]. The compound is supplied at ≥98% purity by multiple vendors for research use only .

Why 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione Cannot Be Interchanged with Its 4-Fluoro Isomer or Other 2-Aryl Analogs


Substitution at the 2-aryl position of the tetrahydroimidazo[1,5-a]pyridine-1,3-dione scaffold is not a passive structural feature. The 3-fluorophenyl isomer (CAS 60725-62-4) exhibits a boiling point of 359.9 °C, which is 2.2 °C lower than its 4-fluorophenyl positional isomer (CAS 60408-93-7, BP 362.1 °C), and a flash point of 171.5 °C versus 172.8 °C—differences that directly impact distillation-based purification protocols and thermal safety classification . More fundamentally, the meta-fluorine substitution pattern alters the electron density distribution on the phenyl ring relative to para-fluoro, unsubstituted phenyl, or 3-chloro analogs, which in turn modulates π-stacking interactions with biological targets and metabolic stability [1]. The Japanese pesticide science literature further demonstrates that within bicyclic imidazolidinedione herbicides, the tetrahydroimidazo[1,5-a]pyridine subclass exhibits a distinct selectivity profile compared to its 5,6-dihydro counterparts—meaning that even scaffold-level substitutions cannot be treated as functionally equivalent [2].

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione Versus Closest Analogs


Boiling Point and Flash Point Differentiation: 3-Fluoro vs. 4-Fluoro Positional Isomer

The 3-fluorophenyl positional isomer (CAS 60725-62-4) exhibits a boiling point of 359.9 °C at 760 mmHg, which is 2.2 °C lower than the 4-fluorophenyl isomer (CAS 60408-93-7, BP 362.1 °C). Correspondingly, the flash point of the 3-fluoro isomer (171.5 °C) is 1.3 °C lower than that of the 4-fluoro isomer (172.8 °C). These data, while predicted rather than experimentally measured, are internally consistent across the chemsrc database and reflect the altered intermolecular forces arising from meta- versus para-fluorine substitution on the phenyl ring .

Physicochemical characterization Purification method development Thermal safety assessment

Lipophilicity (LogP) Modulation: Halogenated vs. Unsubstituted 2-Phenyl Analog

The 3-fluorophenyl compound has a predicted LogP of 2.15, which is substantially higher than the predicted LogP of -0.092 reported for the unsubstituted tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione parent scaffold (CAS 4705-52-6) [1]. The 2-phenyl analog (CAS 2179-08-0), with a density of 1.31 g/cm³ and boiling point of 347.1 °C, sits intermediately between these extremes, reflecting the lipophilicity contribution of the aromatic ring versus the fluorine atom. The 3-fluorophenyl LogP of 2.15 falls within the optimal Lipinski range (LogP < 5) while providing enhanced membrane permeability relative to the unsubstituted parent. Both the 3-fluoro and 4-fluoro isomers share the same predicted LogP of 2.15, indicating that positional isomerism does not alter overall lipophilicity but may differentially affect target binding orientation [2].

Drug-likeness profiling Lipophilicity optimization ADME prediction

Herbicidal Activity Class Membership: Tetrahydroimidazo[1,5-a]pyridine-1,3-diones as Pre- and Post-Emergence Herbicides

US Patent 3,958,976 (DuPont, 1976) establishes that 2-aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3(2H,8aH)-diones constitute a validated herbicide class with demonstrated pre- and post-emergence activity against morningglory, crabgrass, wild oats, cassia, and cocklebur in crops including soybeans, peanuts, rice, and garden beans [1]. The patent specifically exemplifies the 4-fluorophenyl analog (m.p. 138–140 °C) and the 2,4-difluorophenyl analog, establishing that fluorinated 2-aryl substituents are active within this series. The 3-fluorophenyl substitution pattern represents an unexplored variation within this validated pharmacophore, offering distinct electronic properties due to the meta-fluorine position that may modulate both herbicidal potency and crop safety relative to the exemplified para-fluoro and 2,4-difluoro analogs [2]. The patent's herbicidal rating scale (0–10, where 10 = complete kill) provides a quantitative framework for comparative evaluation of new analogs [1].

Agrochemical discovery Herbicide lead optimization Crop protection chemistry

Scaffold Selectivity: Tetrahydroimidazo[1,5-a]pyridine vs. 5,6-Dihydroimidazo[1,5-a]pyridine in Herbicidal Applications

A structure-activity study by Yano et al. (2001) on bicyclic imidazolidinedione herbicides demonstrated that 5,6-dihydroimidazo[1,5-a]pyridine derivatives consistently gave higher crop selectivity than tetrahydroimidazo[1,5-a]pyridine derivatives [1]. This finding establishes that the tetrahydro scaffold (which defines CAS 60725-62-4) is not simply a less active analog but rather a scaffold with a fundamentally different selectivity profile—potentially offering higher intrinsic herbicidal potency at the expense of crop safety. This scaffold-level differentiation is critical for procurement decisions: the tetrahydro scaffold may be preferred for total vegetation control (industrial sites, railroad rights-of-way) as described in US3958976, while the dihydro scaffold may be more appropriate for selective weed control in sensitive crops [2]. The combination of the tetrahydro scaffold with the 3-fluorophenyl substituent creates a unique chemotype whose selectivity profile has not been explicitly characterized in the published literature.

Scaffold hopping Crop safety optimization Herbicide selectivity engineering

Purity Benchmarking and Commercial Availability Across Vendor Landscape

CAS 60725-62-4 is commercially available from multiple vendors with specified purity levels. Leyan (Shanghai Haohong Biomedical Technology) lists the compound at 98% purity (Catalog No. 2287746), with pack sizes of 1 g, 5 g, and 10 g available on inquiry . Chemscene supplies the compound as Catalog No. CS-1217152 at ≥98% purity, with storage specified as sealed in dry conditions at 2–8 °C and shipping at ambient temperature within the continental US . Smolecule lists the compound as Catalog No. S15826368 with confirmed InChI Key YVCJMNSBDCPIIG-UHFFFAOYSA-N . The 3-chlorophenyl analog (CAS 60725-63-5, MW 264.71) is available from EvitaChem (Catalog EVT-14746910), while the 4-fluorophenyl isomer (CAS 60408-93-7) is listed on Chemsrc with identical predicted LogP and density but higher boiling and flash points . No Sigma-Aldrich listing was identified for the 3-fluorophenyl compound specifically, although the 2-phenyl analog (CAS 2179-08-0) is available as AldrichCPR PH010183 without analytical certification .

Chemical sourcing Research reagent procurement Purity specification

Halogen-Dependent Physicochemical Property Trends Across the 3-Substituted Phenyl Series

A systematic comparison across the 3-substituted phenyl series reveals clear halogen-dependent trends in molecular weight and predicted physicochemical properties. The 3-fluorophenyl compound (MW 248.25) is 16.46 g/mol lighter than the 3-chlorophenyl analog (CAS 60725-63-5, MW 264.71) and 50.90 g/mol lighter than the 3,4-dichlorophenyl analog (MW 299.15) . This molecular weight progression directly impacts molar-based dosing calculations in biological assays, where equipotent compounds with different molecular weights will require different mass concentrations. The fluorine atom, being the most electronegative element, also imparts distinct electronic properties compared to chlorine: the C–F bond is shorter (∼1.35 Å vs. ∼1.74 Å for C–Cl), more resistant to oxidative metabolism, and creates a different molecular electrostatic potential surface that can alter target binding [1]. These properties make the 3-fluorophenyl analog the most metabolically stable and sterically compact member of the 3-halogen series.

Structure-property relationships Halogen bonding Crystallization optimization

Recommended Research and Industrial Application Scenarios for 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione Based on Quantitative Evidence


Agrochemical Lead Optimization: Exploring 3-Fluorophenyl SAR Within the Validated Tetrahydroimidazo[1,5-a]pyridine Herbicide Pharmacophore

The US3958976 patent establishes the 2-aryl-tetrahydroimidazo[1,5-a]pyridine-1,3-dione scaffold as a validated herbicide chemotype, but the 3-fluorophenyl variant was not explicitly synthesized or tested in the original disclosure [1]. Procurement of CAS 60725-62-4 enables a systematic exploration of meta-fluorine substitution effects on herbicidal potency and crop safety using the patent's 0–10 greenhouse rating methodology. The compound's predicted LogP of 2.15 and boiling point of 359.9 °C make it amenable to formulation as an emulsifiable concentrate, as described in the patent's formulation examples. Comparative testing against the 4-fluorophenyl analog (m.p. 138–140 °C, exemplified in the patent) would directly quantify the impact of fluorine positional isomerism on weed control spectrum and crop tolerance in soybeans, peanuts, and rice [1].

Medicinal Chemistry Fragment Library Expansion: Fluorinated Tetrahydroimidazopyridine as a Kinase Inhibitor Scaffold

The imidazo[1,5-a]pyridine-dione scaffold has demonstrated activity as a kinase inhibitor platform, with spirocyclic derivatives showing sub-micromolar to low nanomolar Mnk1/2 inhibition and the broader imidazopyridine class exhibiting anti-proliferative activity against prostate cancer cell lines PC3 and DU145 [1]. The tetrahydro variant (rIMP) was shown to be more potent at inhibiting PC3 cell growth compared to the unsaturated IMP analog, while fluorine substitution on the phenyl ring was tolerated under the hydrogenation conditions used for scaffold synthesis . CAS 60725-62-4, with its 3-fluorophenyl group, provides a metabolically stable, lipophilicity-enhanced (LogP 2.15 vs. -0.092 for the parent scaffold) entry point for kinase selectivity profiling. The compound's molecular weight of 248.25 and PSA of 40.62 Ų place it within favorable drug-like property space for fragment-based screening [2].

Physicochemical Reference Standard for Positional Isomer Differentiation in Chromatographic Method Development

The 2.2 °C boiling point difference and 1.3 °C flash point difference between the 3-fluorophenyl (CAS 60725-62-4) and 4-fluorophenyl (CAS 60408-93-7) positional isomers, despite their identical molecular formula, molecular weight, density, and predicted LogP, make this pair an excellent test case for developing and validating chromatographic separation methods (HPLC, GC, SFC) capable of resolving regioisomers that are indistinguishable by mass spectrometry alone [1]. The 3-fluorophenyl compound's retention time differentiation from the 4-fluoro isomer can serve as a system suitability benchmark in quality control laboratories. Additionally, the compound's ≥98% purity specification from multiple vendors provides a reliable reference material for method development without the need for in-house preparative purification [2][3].

Computational Chemistry: Benchmarking Predicted vs. Experimental Physicochemical Properties for Fluorinated Heterocycles

CAS 60725-62-4 presents an opportunity to validate computational prediction models for fluorinated heterocyclic compounds. The predicted LogP (2.15), boiling point (359.9 °C), and density (1.37 g/cm³) are currently available only as computed values [1]. Experimental determination of these parameters—particularly the melting point, which has not been reported in the accessible literature—would provide valuable data for refining quantitative structure-property relationship (QSPR) models. The compound's well-defined structure, availability at ≥98% purity, and the existence of closely related analogs with known properties (4-fluoro isomer BP 362.1 °C; 2-phenyl analog BP 347.1 °C, density 1.31 g/cm³) make it an ideal candidate for a systematic experimental validation study . The 3-fluorophenyl substitution pattern is underrepresented in experimental thermophysical property databases relative to the 4-fluoro isomer, making this compound particularly valuable for expanding the chemical space coverage of predictive models [2].

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